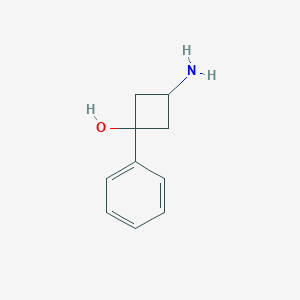

3-Amino-1-phenylcyclobutan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-phenylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBPBXOJGYIWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Studies of 3 Amino 1 Phenylcyclobutan 1 Ol and Cyclobutanol Ring Systems

Ring-Opening Reactions of Strained Cyclobutanol (B46151) Derivatives

The cleavage of C-C bonds in cyclobutanol systems is a powerful strategy for structural modification. This can be achieved through transition metal catalysis, which typically proceeds via β-carbon elimination, or through oxidative processes that generate radical intermediates.

Transition Metal-Catalyzed C-C Single-Bond Cleavage

Transition metal complexes are highly effective in promoting the cleavage of C-C bonds in strained four-membered rings. snnu.edu.cn This reactivity is often initiated by the formation of a metal alkoxide from the cyclobutanol hydroxyl group, followed by β-carbon elimination. This process cleaves a C-C bond within the cyclobutane (B1203170) ring, releasing ring strain and generating a metallacyclic intermediate that can undergo further reactions. snnu.edu.cnmiamioh.edu

Rhodium(I) catalysts, for instance, have been used in the enantioselective ring-opening and isomerization of cyclobutanols. researchgate.net Mechanistic studies suggest that these reactions can proceed through a β-carbon elimination to form a five-membered rhodacyclopentanone intermediate. miamioh.eduacs.org This intermediate can then undergo various transformations, such as β-hydride elimination or reductive elimination, to yield acyclic ketone products. researchgate.net The choice of ligand is crucial; for example, in rhodium-catalyzed annulations of 1,5-enyne-tethered cyclobutanones, the use of (R)-H₈-binap versus (R)-segphos can lead to completely different polycyclic products, highlighting the ligand's role in dictating the reaction pathway after the initial C-C bond cleavage. nih.gov

Palladium catalysis also offers a robust method for C-C bond cleavage. um.es In some cases, using a bulky phosphine (B1218219) ligand like JohnPhos with a Pd(OAc)₂ catalyst can lead to an unexpected double C-C bond cleavage, resulting in formal [2+2]-retrocyclization products. um.es This demonstrates that the catalyst system can dramatically alter the reaction outcome, cleaving not only the strained C-C bond of the cyclobutanol ring but also a subsequent unstrained C-C bond. um.es

These transition metal-mediated reactions represent atom-economical methods for skeletal rearrangement, providing access to complex molecules from readily available cyclobutanol precursors. snnu.edu.cnnih.govresearchgate.net

Oxidative Cyclobutanol Ring Expansion Mechanisms

Oxidative methods provide an alternative pathway for the ring expansion of cyclobutanols, often proceeding through radical mechanisms. A notable example is the cobalt-catalyzed oxidative ring expansion using Co(acac)₂ and triplet oxygen (³O₂) to produce 1,2-dioxanols. nih.govsemanticscholar.orgresearchgate.netchemrxiv.orgacs.org

The proposed mechanism for this transformation begins with the formation of an alkoxy radical from the cyclobutanol. nih.govacs.org This step is likely facilitated by a Co(III) species generated in the reaction. acs.org The high reactivity of the alkoxy radical, combined with the release of ring strain, drives the regioselective homolytic cleavage of the most substituted C-C bond of the cyclobutane ring. semanticscholar.orgacs.org This cleavage results in the formation of a γ-carbonyl radical. This radical intermediate is then trapped by molecular oxygen to form a peroxy radical, which subsequently abstracts a hydrogen atom to yield the 1,2-dioxanol product and propagate the radical chain. semanticscholar.orgacs.org

The reaction is particularly effective for secondary cyclobutanols, though it is also compatible with some tertiary alcohols. nih.govsemanticscholar.org The regioselectivity of the initial C-C bond cleavage is a key feature, consistently occurring on the more substituted side to form a more stable radical intermediate. nih.govacs.org

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 2,2-Diphenylcyclobutanol | 3,3-Diphenyl-1,2-dioxan-4-ol | >60% | semanticscholar.orgacs.org |

| 2-Methyl-2-phenylcyclobutanol | 3-Methyl-3-phenyl-1,2-dioxan-4-ol | >60% | semanticscholar.orgacs.org |

| Spiro[3.5]nonan-1-ol | 1,2-Dioxaspiro[5.5]undecan-3-ol | >60% | semanticscholar.orgacs.org |

| 2-Phenylcyclobutanol | 3-Phenyl-1,2-dioxan-4-ol | Lower yield, longer reaction time | semanticscholar.orgacs.org |

Intramolecular Rearrangement Pathways

Intramolecular rearrangements of cyclobutanol systems offer powerful tools for constructing complex cyclic and polycyclic frameworks, often with high stereocontrol. These transformations, including semipinacol, Wagner-Meerwein, and nitrene-mediated rearrangements, leverage the ring strain of the cyclobutane core to drive skeletal reorganization.

Semipinacol Rearrangements of Alkenyl Cyclobutanols

The semipinacol rearrangement is a classic transformation that involves the 1,2-migration of a carbon or hydrogen atom in a species with an electrophilic carbon center adjacent to an oxygen-bearing carbon. wikipedia.orgsynarchive.com In alkenyl cyclobutanols, this reaction provides an efficient pathway to ring-expanded cyclopentanones. rsc.org The reaction is typically initiated by generating an electrophilic center through the reaction of the alkene moiety with an electrophile. wikipedia.orgresearchgate.net

For example, electrochemical methods can be used to generate an N-centered radical from sulfonimides, which adds to the alkene of an alkenyl cyclobutanol. researchgate.netablesci.com The resulting alkyl radical intermediate triggers a semipinacol-type rearrangement, where a C-C bond of the cyclobutane ring migrates, leading to ring expansion and the formation of a β-amino cyclic ketone. researchgate.netablesci.com Similarly, photocatalytic methods can generate NO₂ radicals that add to the alkene, initiating a cascade that yields nitro-containing cyclopentanones. researchgate.net

Halogenation of the double bond is another common strategy. nih.gov The reaction with an electrophilic halogen source like N-bromosuccinimide can lead to a haliranium ion intermediate. This intermediate is then opened by the migration of a cyclobutane C-C bond in a concerted or stepwise fashion, resulting in a ring-expanded cyclopentanone (B42830) bearing a halogenated side chain. nih.gov These reactions can be rendered highly enantioselective through the use of chiral catalysts. nih.gov

Wagner-Meerwein-Like Transformations in Gold-Catalyzed Processes

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the π-systems of alkynes. sci-hub.seacs.orgd-nb.infonih.gov This property has been exploited in the ring expansion of 1-alkynylcyclobutanols. The reaction mechanism involves the coordination of the gold(I) catalyst to the alkyne, which renders the triple bond electrophilic. d-nb.info This activation facilitates the migration of one of the adjacent C-C bonds of the cyclobutane ring to the alkyne—a process analogous to a Wagner-Meerwein rearrangement. acs.orgresearchgate.net

This 1,2-alkyl shift results in the expansion of the four-membered ring to a five-membered ring, generating a vinyl gold or gold carbene intermediate. d-nb.info Subsequent protodemetalation or a 1,4-hydride shift furnishes the final α-alkylidene cyclopentanone product. acs.orgd-nb.info The reaction is stereospecific with respect to substituents on the cyclobutane ring, allowing for the stereoselective synthesis of highly substituted cyclopentanones. acs.org When the reaction is performed in the presence of water, a tandem hydration/α-ketol rearrangement can occur, also catalyzed by gold, leading to α-hydroxy-substituted cyclopentanones. sci-hub.se

Nitrene-Mediated Ring Expansion of Cyclobutanol-Substituted Aryl Azides

A novel and powerful method for constructing medium-sized N-heterocycles involves the rhodium-catalyzed reaction of ortho-cyclobutanol-substituted aryl azides. acs.orgnih.govnih.gov This transformation proceeds via a nitrene-mediated ring expansion. The reaction is typically catalyzed by a dirhodium complex, such as Rh₂(esp)₂. nih.gov

The catalytic cycle begins with the reaction of the aryl azide (B81097) with the rhodium catalyst to generate a rhodium N-arylnitrene intermediate. nih.govrsc.org This highly electrophilic species then undergoes a unique intramolecular reaction. DFT calculations suggest that the process involves a concerted, asynchronous proton transfer from the cyclobutanol's hydroxyl group to the nitrene nitrogen, coupled with a researchgate.netsci-hub.se-migration of a C-C bond from the cyclobutane ring to the nitrene. rsc.org This concerted step results in the formation of a spirocyclic intermediate. nih.gov A subsequent sci-hub.seacs.org-migration driven by rearomatization leads to the final seven-membered benzazepinone (B8055114) product. nih.govrsc.org

This reaction is both chemoselective and stereospecific. acs.orgnih.gov The presence of the free hydroxyl group on the cyclobutanol is critical; if it is replaced by a methoxy (B1213986) ether, the reaction pathway switches to a C-H bond amination product instead of the ring expansion. nih.gov

| Substrate | Catalyst | Product | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| ortho-(1-Hydroxycyclobutyl)phenyl azide | Rh₂(esp)₂ | Benzazepinone derivative | Nitrene formation followed by concerted proton transfer/ researchgate.netsci-hub.se-migration | nih.gov |

| ortho-(1-Methoxycyclobutyl)phenyl azide | Rh₂(esp)₂ | C-H Amination Product (Indoline derivative) | Nitrene formation followed by C-H insertion | nih.gov |

Detailed Mechanistic Insights from Computational Chemistry

Computational chemistry has emerged as a powerful tool to unravel the intricate mechanisms governing the reactivity of cyclobutanol ring systems, including derivatives like 3-Amino-1-phenylcyclobutan-1-ol. Through the use of sophisticated theoretical models, researchers can gain a deeper understanding of reaction intermediates, transition states, and the factors that control selectivity.

Density Functional Theory (DFT) has proven to be an invaluable method for elucidating the mechanistic pathways of reactions involving cyclobutanol rings. researchgate.net By calculating the energies of various proposed intermediates and transition states, DFT allows for the prediction of the most likely reaction course.

For instance, in the context of ring-opening reactions of bicyclo[1.1.0]butanes (BCBs), which can be precursors to cyclobutanol derivatives, DFT calculations have been instrumental in rationalizing product selectivity. nih.gov Computational analysis of simplified dimethylamide BCB analogs helps to understand how the degree and position of alkylation on the BCB scaffold influence the structure of the nonclassical carbocation intermediate, which in turn dictates the experimental outcome. nih.gov This predictive capability allows for the creation of a flowchart to anticipate product formation from a given cation precursor. nih.gov

Similarly, DFT studies on the base-catalyzed reactions of cyclobutane-1,2-dione have successfully predicted the favored reaction pathway. beilstein-journals.org Calculations showed that while multiple products are thermodynamically possible, the Gibbs free energies of activation for alternative pathways are substantially higher than that for the benzilic acid type rearrangement, which leads to a ring-contracted product. beilstein-journals.org This aligns with experimental observations. beilstein-journals.org

DFT has also been employed to understand the stereoselectivity in the reduction of 3-substituted cyclobutanones to form cyclobutanols. vub.ac.be These calculations, combined with noncovalent interaction analysis, have revealed that torsional strain is a primary factor favoring a specific hydride approach, consistent with the Felkin-Anh model. vub.ac.be The computed cis:trans ratios showed good agreement with experimental results, highlighting the predictive power of computational chemistry in this area. vub.ac.be

Furthermore, DFT calculations have been used to investigate the biosynthesis of natural products containing cyclobutanol rings. In the proposed biosynthesis of providencin, DFT was used to assess the feasibility and stereochemical outcome of a photochemically induced Norrish-Yang cyclization. researchgate.net The calculations indicated that the proposed cyclization is indeed possible and that the stereoselectivity is consistent with the natural product. researchgate.net The mechanism is thought to proceed through a triplet state, leading to a diradical intermediate that rapidly recombines. researchgate.net

The table below summarizes key findings from various DFT studies on cyclobutanol ring systems.

| System Studied | Computational Method | Key Findings |

| Bicyclo[1.1.0]butane Ring Opening | DFT | Alkylation pattern on the scaffold determines the structure of the nonclassical carbocation intermediate and thus the reaction outcome (cyclopropane vs. cyclobutene (B1205218) vs. cyclobutane formation). nih.gov |

| Hydride Reduction of 3-Substituted Cyclobutanones | DFT, NCI Analysis | Torsional strain is the major factor controlling stereoselectivity, favoring the anti-facial hydride approach. Repulsive electrostatic interactions also play a role with certain substituents. vub.ac.be |

| Photochemical Cyclization in Providencin Biosynthesis | DFT (B3LYP-D3(BJ), ωB97XD) | The proposed Norrish-Yang cyclization is feasible and the stereoselectivity is consistent with the natural product, proceeding via a triplet diradical intermediate. researchgate.net |

| Base-Catalyzed Reaction of Cyclobutane-1,2-dione | DFT (M06-2X), ab initio methods | The benzilic acid rearrangement pathway has a significantly lower activation energy compared to other possible pathways, explaining the observed product formation. beilstein-journals.org |

| Keto-Enol Tautomerization of Cyclodiones | DFT (M062X/6-31+G(d,p)) | The planar diketo form of cyclobutane-1,3-dione (B95015) is energetically favored over the strained keto-enol form. Polar solvents can stabilize the enol form in larger ring systems. acs.org |

Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic aspects of chemical reactions, particularly those induced by light. In the context of cyclobutane ring systems, MD simulations have been crucial in understanding photoreactivity, such as the formation and cleavage of cyclobutane dimers in DNA.

UV irradiation of DNA can lead to the formation of cyclobutane pyrimidine (B1678525) dimers (CPDs), which are significant photolesions. bohrium.com MD simulations have been used to investigate the hypothesis that the ground-state conformation of DNA controls this photoreactivity. bohrium.com By simulating the conformational space of thymidylyl-(3'-5')-thymidine (dTpdT), researchers can correlate specific conformations with the propensity for dimerization. bohrium.com

Furthermore, MD simulations have been instrumental in studying the repair of these CPDs by DNA photolyase enzymes. scirp.org These enzymes utilize a light-driven electron transfer mechanism to split the cyclobutane ring. scirp.org MD simulations of the entire DNA photolyase protein complex, including the flavin adenine (B156593) dinucleotide (FAD) cofactor, have revealed important conformational changes of the FAD molecule within the enzyme's active site. scirp.org These simulations suggest that the FAD molecule can adopt both "open" and "closed" conformations, which is crucial for the DNA repair process. scirp.org

In a related area, MD simulations have been combined with quantum chemistry calculations to study the photoreductive splitting of cyclobutane thymine (B56734) dimers by guanine (B1146940) and its oxidized derivative, 8-oxoguanine. nih.gov These simulations revealed that the geometrical arrangement between the donor (guanine) and acceptor (CPD) is a critical parameter for the electron transfer that initiates the ring cleavage. nih.gov The simulations showed that different conformations, such as π-stacking between guanine and thymine, can either facilitate or hinder the electron transfer process. nih.gov

The photoreactivity of trinucleotides has also been investigated using a combination of experimental techniques and theoretical methods, including MD simulations and DFT calculations. nih.gov These studies have shown how modifications, such as the methylation of cytosine, can affect the conformational equilibria and, consequently, the electronic excited states, leading to an increased quantum yield for the formation of cyclobutane dimers. nih.gov

The following table highlights key applications of molecular dynamics simulations in the study of cyclobutane ring photoreactivity.

| System Studied | Simulation Focus | Key Insights |

| Thymine Dimerization in DNA | Ground-state conformational sampling | The initial conformation of the DNA strand influences the likelihood of cyclobutane pyrimidine dimer (CPD) formation upon UV irradiation. bohrium.com |

| DNA Photolyase Enzyme | Conformational dynamics of the FAD cofactor | The FAD cofactor exhibits significant conformational flexibility within the enzyme's active site, which is essential for the light-driven repair of CPDs. scirp.org |

| Photoreductive Cleavage of CPDs by Guanine | Donor-acceptor geometry | The relative orientation of guanine and the CPD, particularly π-stacking interactions, plays a crucial role in the efficiency of the electron transfer that leads to ring splitting. nih.gov |

| Photoreactivity of TCG Trinucleotides | Effect of cytosine methylation on conformational equilibria | Methylation of cytosine alters the conformational landscape of the trinucleotide, which in turn influences the electronic excited states and increases the quantum yield of CPD formation. nih.gov |

| [2+2] Photocycloaddition of Ethylenes | Reaction dynamics on the triplet state potential energy surface | Ab initio MD simulations can model the reaction pathways, estimate reaction yields, and understand the effects of excess energy in the formation of a cyclobutane ring from two ethylenes. researchgate.net |

Computational chemistry provides a powerful lens through which to analyze and predict the selectivity of chemical reactions involving cyclobutanol ring systems. By modeling reaction pathways and transition states, researchers can identify the subtle energetic differences that govern regioselectivity, stereoselectivity, and chemoselectivity.

In the context of ring openings of bicyclo[1.1.0]butanes (BCBs), computational analysis has been pivotal in understanding and predicting product selectivity. nih.gov DFT calculations on simplified BCB analogs have shown that the substitution pattern on the bicyclic core directly influences the structure of the nonclassical carbocation intermediate. nih.gov This, in turn, dictates whether the reaction will favor the formation of a cyclopropane, a cyclobutene, or a cyclobutane product. For example, an aryl group at the bridgehead position was found to promote the formation of a cyclobutene. nih.gov

Computational studies have also been instrumental in explaining the selectivity observed in palladium-catalyzed aminocarbonylation of cyclobutanols. nih.gov These reactions can yield either 1,1- or 1,2-substituted cyclobutanecarboxamides depending on the ligands used. Computational modeling can help to elucidate the role of the ligand in controlling the regioselectivity of the carbonylation process.

Furthermore, the stereoselectivity of hydride reductions of 3-substituted cyclobutanones to the corresponding cyclobutanols has been successfully rationalized using computational methods. vub.ac.be DFT calculations revealed that torsional strain plays a dominant role in favoring the anti-facial attack of the hydride, which is consistent with the well-established Felkin-Anh model. In cases with specific substituents, repulsive electrostatic interactions were also identified as a key factor in determining the high cis selectivity. vub.ac.be The excellent agreement between computed and experimental cis:trans ratios underscores the predictive power of these computational models. vub.ac.be

The development of machine learning techniques, such as neural network potentials (NNPs), is further enhancing the ability to predict reaction selectivity. arxiv.org These methods can be trained on DFT data to rapidly estimate activation energies for a large number of potential reaction pathways, allowing for the anticipation of stereoselectivity and the identification of the most favorable reaction channels in complex systems. arxiv.org

The table below summarizes how computational analysis has been used to understand selectivity in various reactions involving cyclobutanol ring systems.

| Reaction Type | Selectivity Investigated | Key Computational Findings |

| Ring Opening of Bicyclo[1.1.0]butanes | Regioselectivity (cyclopropane vs. cyclobutene vs. cyclobutane) | The substitution pattern on the BCB scaffold dictates the structure of the nonclassical carbocation intermediate, which in turn controls the reaction outcome. nih.gov |

| Hydride Reduction of 3-Substituted Cyclobutanones | Stereoselectivity (cis vs. trans) | Torsional strain favoring the anti-facial hydride approach is the primary determinant of stereoselectivity. Repulsive electrostatic interactions can also contribute to high cis selectivity. vub.ac.be |

| Palladium-Catalyzed Aminocarbonylation of Cyclobutanols | Regioselectivity (1,1- vs. 1,2-substitution) | Ligand choice is crucial in controlling the regioselectivity of the carbonylation, and computational studies can elucidate the underlying mechanistic reasons for this control. nih.govresearchgate.net |

| Cobalt-Catalyzed Coupling of Alkynes and Cyclobutenes | Pathway Divergence and Stereoselectivity | Ligands play a precise role in manipulating the reaction pathways, leading to either cyclobutanes or cyclobutenes. DFT calculations can explain the origin of the high stereoselectivity observed. |

| Photocyclization of 2-(Hydroxyimino)aldehydes | Diastereoselectivity | DFT calculations can rationalize the observed diastereoselectivity by modeling the transition states of the diradical recombination step. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation in 3 Amino 1 Phenylcyclobutan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Kinetic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Amino-1-phenylcyclobutan-1-ol. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure and assessing the purity of this compound. The chemical shifts, signal multiplicities, and coupling constants offer a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Analysis: The ¹H NMR spectrum provides distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane (B1203170) ring. For the hydrochloride salt of the compound in D₂O, the aromatic protons typically appear as a multiplet in the downfield region, while the cyclobutane and hydroxyl protons are found further upfield. vulcanchem.com The integration of these signals confirms the number of protons in each unique environment.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.45–7.30 | m (multiplet) | 5H | Aromatic (Ar-H) |

| 4.12 | s (singlet) | 1H | Hydroxyl (OH) |

| 3.85 | q (quartet) | 2H | CH₂NH₃⁺ |

| 2.95 | t (triplet) | 2H | CH₂ |

| 2.60 | m (multiplet) | 2H | Cyclobutane-H |

¹³C NMR Analysis: While specific experimental data for this compound is not widely published, the principles of ¹³C NMR allow for predictable assignments. A proton-decoupled ¹³C NMR spectrum would be expected to show distinct signals for each chemically non-equivalent carbon atom. masterorganicchemistry.com The molecule contains ten carbon atoms, but due to symmetry in certain isomers (e.g., the cis isomer), fewer than ten signals may be observed. The spectrum would typically feature signals for the quaternary carbon attached to the phenyl and hydroxyl groups, the carbon bearing the amino group, the remaining two cyclobutane methylene (B1212753) carbons, and the carbons of the phenyl ring (ipso, ortho, meta, and para). The chemical shifts are influenced by the electronegativity of the attached functional groups (oxygen and nitrogen), with carbons bonded to these heteroatoms appearing further downfield. docbrown.info For related phenyl-substituted compounds, ¹³C-NMR is a valuable tool for detecting potential diastereomeric impurities.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the relative stereochemistry of molecules by identifying protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This is particularly crucial for assigning the cis and trans configurations of the substituents on the cyclobutane ring of this compound.

In a NOESY experiment, cross-peaks are observed between protons that are typically within 5 Å of each other. mdpi.com

For the cis -isomer, where the amino and hydroxyl groups are on the same face of the cyclobutane ring, a NOESY spectrum would be expected to show a spatial correlation (a cross-peak) between the proton on the hydroxyl-bearing carbon (C1) and the proton on the amino-bearing carbon (C3).

For the trans -isomer, these protons are on opposite faces of the ring and are too far apart to produce a significant Nuclear Overhauser Effect. The absence of this specific cross-peak would therefore be strong evidence for the trans configuration. nih.gov

This method has been successfully applied to determine the relative spatial arrangement of substituents in various other substituted cyclobutane systems. mdpi.comnih.gov

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of the neutral compound is C₁₀H₁₃NO, corresponding to a monoisotopic mass of 163.0997 Da. uni.lu

Under mass spectrometry conditions, the molecular ion ([M]⁺) and its protonated form ([M+H]⁺) undergo characteristic fragmentation. The fragmentation pattern is dictated by the functional groups present—a tertiary alcohol, a primary amine, and a phenyl-substituted cyclobutane ring.

Key expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O), which would produce a fragment ion at m/z 146 ([M+H-H₂O]⁺). whitman.edu

Alpha-Cleavage: Amines typically undergo cleavage at the carbon-carbon bond alpha to the nitrogen atom. This would lead to fragmentation of the cyclobutane ring.

Ring Cleavage: Strained cyclic systems like cyclobutanes can undergo complex ring-opening and fragmentation pathways. whitman.edu

Aromatic Stability: The presence of the phenyl group tends to stabilize the molecular ion, often resulting in a more prominent molecular ion peak compared to purely aliphatic cyclic alcohols. whitman.edulibretexts.org

Predicted collision cross-section (CCS) values and the m/z of potential adducts provide additional data points for identifying the compound in complex mixtures. uni.lu

| Adduct / Fragment | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

| [M+K]⁺ | 202.06288 |

| [M+H-H₂O]⁺ | 146.09698 |

| [M-H]⁻ | 162.09244 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. rigaku.com This technique can unambiguously establish the molecular conformation, the relative and absolute stereochemistry of chiral centers, and intermolecular interactions (like hydrogen bonding) in the crystal lattice. researchgate.netnih.gov

For this compound, a single-crystal X-ray diffraction study would provide:

Unambiguous Stereochemistry: It would confirm whether the amino and hydroxyl groups are in a cis or trans relationship.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, offering insight into the strain and conformation of the cyclobutane ring.

Crystal Packing: Information on how the molecules arrange themselves in the solid state, revealing intermolecular hydrogen bonds involving the amino and hydroxyl groups, which govern the crystal's properties.

While X-ray crystallographic data for this compound is not currently available in public databases, the technique remains the gold standard for solid-state structural confirmation and has been used to elucidate the structures of many related cyclobutane and amino alcohol compounds. researchgate.netshu.ac.uk

Theoretical and Computational Investigations on 3 Amino 1 Phenylcyclobutan 1 Ol

Conformational Analysis of Substituted Cyclobutane (B1203170) Rings

The conformation of the cyclobutane ring is significantly influenced by the nature and position of its substituents. In 1,3-disubstituted cyclobutanes, for example, a trans configuration of substituents can lead to a planar arrangement in the solid state, while the same molecule might adopt a puckered conformation in solution. ic.ac.uk Conversely, cis-1,3-disubstituted cyclobutanes often exhibit a puckered conformation in the solid state. ic.ac.uk The introduction of substituents can restrict the conformational flexibility of the ring, a property that is often exploited in medicinal chemistry to design ligands with a reduced entropic penalty upon binding to a biological target. nih.govresearchgate.net

Experimental techniques such as X-ray diffraction and NMR spectroscopy, combined with computational methods like Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are powerful tools for elucidating the conformational preferences of substituted cyclobutanes. acs.org For instance, a study on 2-substituted cyclobutane-α-amino acid derivatives demonstrated that an equatorial substituent at the C2 position influences the ring's puckering. acs.org

| Compound | Substitution Pattern | Observed Conformation (Solid State) | Observed Conformation (Solution) | Reference |

|---|---|---|---|---|

| trans-1,3-dicarboxylic acid | 1,3-disubstituted | Planar | Puckered (aqueous) | ic.ac.uk |

| cis-1,3-dicarboxylic acid | 1,3-disubstituted | Puckered | Not specified | ic.ac.uk |

| trans-1,3-dibromoderivative | 1,3-disubstituted | Puckered (deduced from dipole moment) | Not specified | ic.ac.uk |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable for understanding the electronic structure and energetics of molecules like 3-Amino-1-phenylcyclobutan-1-ol. aps.orguwo.ca These methods, which range from semi-empirical to high-level ab initio and density functional theory (DFT) approaches, can provide insights into molecular orbital energies, electron distribution, and the energies of different conformations. uwo.canih.gov The electronic structure problem, which involves finding the low-lying energy levels of a chemical system, is a fundamental aspect of computational chemistry that enables the prediction of various molecular properties. aps.org

For substituted acrylonitriles, a class of compounds with electronic features relevant to substituted cyclobutanes, quantum chemical calculations have been used to study the "push-pull" effect, where an electron-donating group and an electron-withdrawing group are situated on opposite sides of a double bond. nih.gov This concept is analogous to the electronic environment in this compound, where the amino group can act as a donor and the phenyl group can influence the electronic distribution.

DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and calculate properties such as molecular electrostatic potential maps. mdpi.com These maps visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules, including biological receptors. The choice of basis set, such as the Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVQZ) basis sets, is crucial for obtaining accurate results. uwo.ca Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra. uwo.ca

| Computational Method | Calculated Properties | Applications | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometries, electronic energies, molecular electrostatic potential | Predicting stable conformations and reactivity | acs.orgmdpi.com |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies and spectra | Simulating UV-Vis absorption and emission | uwo.ca |

| Ab initio methods (e.g., OVGF) | Ionization energies | Analyzing photoelectron spectra | nih.gov |

| Molecular Dynamics (MD) | Conformational dynamics over time | Simulating molecular motion and interactions in solution | acs.org |

Modeling of Stereochemical Outcomes and Chiral Discrimination

The presence of multiple stereocenters in this compound makes the modeling of stereochemical outcomes a critical aspect of its theoretical investigation. Computational methods can be used to predict the relative stabilities of different diastereomers and enantiomers, which is essential for understanding and controlling the stereoselectivity of synthetic reactions.

For example, in the photocyclization of 2-(hydroxyimino)aldehydes to form cyclobutanol (B46151) oximes, DFT calculations were used to investigate the reaction mechanism and the origins of stereoselectivity. acs.org The calculations revealed that the relative position of the hydroxyl group before the ring closure determines the final stereochemistry of the product. acs.org

Chiral discrimination, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is also amenable to computational modeling. These models can help in the design of chiral selectors for chromatography or in understanding the stereospecific interactions with biological targets. The stereochemical configuration is known to be a crucial factor in the biological activity of many compounds. semanticscholar.org

Structure-Activity Relationship (SAR) Analysis for Cyclobutanol Derivatives

Structure-Activity Relationship (SAR) analysis is a key component of drug discovery and medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. collaborativedrug.com For cyclobutanol derivatives, SAR studies focus on how modifications to the cyclobutane ring, its substituents, and their stereochemistry affect the compound's potency and selectivity.

The inclusion of a cyclobutane ring can confer conformational restriction, which is often a desirable feature in drug design. nih.govresearchgate.net SAR studies on various classes of compounds have shown that even small changes in the substituents on a ring system can lead to significant differences in biological activity. For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that smaller cycloalkanes or shorter alkyl chains led to better inhibitory activity, highlighting the sensitivity of the biological target to steric effects. nih.gov

In the context of this compound derivatives, SAR would involve systematically varying the substituents on the phenyl ring, the amino group, and exploring different stereoisomers to understand their impact on a specific biological target. For example, studies on related compounds have shown that the stereochemistry at certain positions is critical for activity. semanticscholar.org

| Compound Class | Structural Variation | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrazolopyridinyl pyrimidines | Size of cycloalkane substituent | Smaller rings led to better inhibitory activity | nih.gov |

| Pyrazolopyridinyl pyrimidines | Length of alkyl substituent | Shorter chains led to better inhibitory activity | nih.gov |

| Benzodiazepine derivatives | Stereochemistry at C-3 | Importance of stereochemistry for activity demonstrated | semanticscholar.org |

| Imidazopyridine derivatives | Position of fluoro or cyano substitution on a phenyl ring | Ortho substitution led to better inhibitory activity compared to meta or para | nih.gov |

Synthetic Utility and Broader Applications of 3 Amino 1 Phenylcyclobutan 1 Ol in Chemical Research

3-Amino-1-phenylcyclobutan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it a prized asset in asymmetric synthesis. Chiral amines and their derivatives are crucial intermediates in the production of pharmaceuticals, agrochemicals, and as ligands for asymmetric catalysis. mdpi.comnih.gov The synthesis of enantiomerically pure compounds is paramount in the pharmaceutical industry due to the differential pharmacological and toxicological profiles often exhibited by enantiomers.

The use of this compound as a chiral building block allows for the introduction of a specific three-dimensional geometry into a target molecule. This is particularly important in the design of drugs that interact with chiral biological targets such as enzymes and receptors. The fixed spatial arrangement of the amino and phenyl groups on the cyclobutane (B1203170) scaffold can lead to enhanced binding affinity and selectivity.

Researchers have developed various strategies to synthesize chiral amines, including the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis. The resulting chiral amines, including those with a cyclobutane framework, are then utilized in the construction of more complex molecular structures. mdpi.com

Versatility in the Generation of Novel Molecular Scaffolds

The cyclobutane ring of this compound provides a rigid and well-defined scaffold that can be elaborated to generate a diverse library of novel molecular structures. vulcanchem.comresearchgate.net The functional groups present—the amino group, the hydroxyl group, and the phenyl ring—serve as handles for further chemical modifications, allowing for the exploration of a broad chemical space.

The [2+2] cycloaddition reaction is a key strategy for the synthesis of the cyclobutane core, which can then be functionalized to produce derivatives like this compound. researchgate.net This approach allows for the creation of libraries of cyclobutanol (B46151) derivatives with various substituents, which can be screened for biological activity. researchgate.net The ability to generate diverse molecular scaffolds is crucial in fragment-based drug discovery and lead optimization.

The development of methods for the regioselective aminocarbonylation of cyclobutanols further expands the synthetic utility of these compounds, providing access to 1,1- and 1,2-substituted cyclobutanecarboxamides. researchgate.net These derivatives can serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Cyclobutanol Derivatives as Conformationally Restricted Isosteres in Molecular Design

A fundamental principle in medicinal chemistry is the use of conformational restriction to improve the pharmacological properties of a drug candidate. Cyclobutane derivatives, including those derived from this compound, are increasingly being employed as conformationally restricted isosteres of more flexible acyclic or larger cyclic systems. researchgate.netnih.govenamine.net

By replacing a flexible portion of a molecule with a rigid cyclobutane ring, it is possible to lock the molecule into a specific bioactive conformation. This can lead to several benefits, including:

Increased Potency: By pre-organizing the pharmacophoric groups in the optimal arrangement for binding to the target, the entropic penalty of binding is reduced.

Improved Selectivity: A rigid analog may fit better into the binding site of the desired target while being a poor fit for off-targets.

Enhanced Metabolic Stability: The cyclobutane ring can block sites of metabolism, leading to a longer half-life in the body. nih.gov

Reduced Planarity: Increasing the three-dimensional character of a molecule can improve its physicochemical properties, such as solubility. nih.gov

The puckered conformation of the cyclobutane ring provides a unique three-dimensional structure that can be exploited in drug design. nih.gov For instance, 1,3-disubstituted cyclobutanes have been explored as conformationally restricted isosteres for propyl groups. researchgate.net

| Feature | Description | Reference |

| Increased Potency | Pre-organization of pharmacophores reduces the entropic penalty of binding. | nih.gov |

| Improved Selectivity | Rigid analogs can exhibit higher affinity for the target receptor over off-targets. | nih.gov |

| Metabolic Stability | The cyclobutane ring can sterically hinder metabolic enzymes. | nih.gov |

| Reduced Planarity | The non-planar structure can lead to improved physicochemical properties. | nih.gov |

Applications in Foldamer Research Through Cyclobutane β-Amino Acid Derivatives

Foldamers are oligomers that adopt well-defined, folded conformations in solution, similar to peptides and proteins. conicet.gov.ar Cyclobutane β-amino acids, which can be synthesized from precursors like this compound, are valuable building blocks for the construction of novel foldamers. chemistryviews.org

The conformational rigidity of the cyclobutane ring can be used to induce specific secondary structures, such as helices and turns, in β-peptide foldamers. conicet.gov.aracs.org For example, oligomers of trans-2-aminocyclobutane carboxylic acid have been shown to fold into well-defined 12-helical conformations. acs.org The ability to control the folding of these synthetic oligomers opens up possibilities for the design of molecules with specific functions, such as disrupting protein-protein interactions or acting as catalysts.

The introduction of cyclic β-amino acids into peptide sequences can also be used to stabilize specific secondary structures and enhance biological activity. rsc.org The unique conformational preferences of cyclobutane β-amino acids make them powerful tools for controlling the three-dimensional structure of peptides and peptidomimetics. rsc.orgresearchgate.net

| Foldamer Structural Element | Resulting Conformation | Reference |

| trans-2-Aminocyclobutane Carboxylic Acid Oligomers | 12-Helix | acs.org |

| cis-Cyclobutane β-Amino Acid in β-Peptide | 14-Helical Folding | conicet.gov.ar |

Comparative Studies of 3 Amino 1 Phenylcyclobutan 1 Ol with Structural Analogs

Influence of Ring Size on Reactivity and Conformational Flexibility (e.g., Cyclopentanol (B49286) and Cyclohexanol (B46403) Analogues)

The size of the cycloalkane ring is a critical determinant of a molecule's stability, conformation, and reactivity. This is primarily due to ring strain, which comprises angle strain (deviation from ideal bond angles) and torsional strain (eclipsing of bonds on adjacent atoms). pressbooks.pub

Cyclobutane (B1203170), the core of 3-Amino-1-phenylcyclobutan-1-ol, possesses significant ring strain (110 kJ/mol) due to its compressed C-C-C bond angles of approximately 88°, a substantial deviation from the ideal 109.5° tetrahedral angle. libretexts.org To alleviate some of the torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or "butterfly" shape. libretexts.orglumenlearning.com This puckering, however, is limited, and the ring remains relatively rigid compared to larger cycloalkanes. The inversion barrier for monosubstituted cyclobutanes is lower than that for cyclohexanes. acs.org The high strain energy makes the cyclobutane ring susceptible to reactions that lead to ring-opening or expansion, as this releases the inherent strain. libretexts.org

In contrast, cyclopentane (B165970) analogs exhibit much lower ring strain (26 kJ/mol). libretexts.org While a planar cyclopentane would have minimal angle strain (internal angles of a pentagon are 108°), it would suffer from significant torsional strain. libretexts.orglumenlearning.com Consequently, it adopts flexible, non-planar "envelope" and "twist" conformations that relieve these eclipsing interactions. maricopa.edu This greater conformational flexibility is a key difference from the more rigid cyclobutane system.

Cyclohexane analogs are considered virtually strain-free. pressbooks.pub They achieve this stability by adopting the well-known "chair" conformation, in which all bond angles are near the ideal tetrahedral value and all adjacent C-H bonds are staggered, minimizing both angle and torsional strain. lumenlearning.commaricopa.edu

This difference in ring strain and flexibility directly impacts reactivity. The strained cyclobutane ring in this compound makes it a suitable substrate for transition-metal-catalyzed reactions involving β-carbon elimination, where the opening of the strained ring is a key step. acs.org For larger, less strained rings like in cyclopentanol or cyclohexanol analogs, the driving force for such ring-opening reactions is diminished. rsc.org Conversely, the greater flexibility of cyclopentanol rings can affect their binding affinity to biological targets compared to their cyclobutanol (B46151) or cyclohexanol counterparts.

| Cycloalkane Ring | Total Ring Strain (kJ/mol) | Preferred Conformation | Key Conformational Features |

|---|---|---|---|

| Cyclobutane | 110 libretexts.org | Puckered (Butterfly) libretexts.org | Significant angle strain, reduced torsional strain, limited flexibility. libretexts.orglumenlearning.com |

| Cyclopentane | 26 libretexts.org | Envelope / Twist maricopa.edu | Low angle strain, reduced torsional strain, high flexibility. maricopa.edu |

| Cyclohexane | ~0 pressbooks.pub | Chair maricopa.edu | Virtually no angle or torsional strain, specific axial/equatorial positions. maricopa.edu |

Impact of Substituent Variations on Chemical Behavior and Synthetic Pathways

Substituents on the cyclobutane ring profoundly affect the molecule's physical properties, conformational preferences, and reaction pathways. In this compound, the phenyl, amino, and hydroxyl groups each play a distinct role.

The phenyl group, attached to the same carbon as the hydroxyl group, provides resonance stabilization to intermediates, which can influence the regioselectivity of certain reactions. Phenyl-substituted analogs are also associated with increased lipophilicity. The amino and hydroxyl groups are polar and capable of hydrogen bonding, which impacts solubility and interactions with other molecules, including biological targets.

Varying these substituents leads to predictable changes in chemical behavior. For instance, replacing the phenyl group with an alkyl group would remove the potential for resonance stabilization and alter the steric environment around the tertiary alcohol. The synthesis of cyclobutanecarboxamides via palladium-catalyzed aminocarbonylation of 1-arylcyclobutanols proceeds well, but the reaction fails for 1-alkylcyclobutanols, highlighting a significant substituent effect on reactivity. nih.gov

Introducing other functional groups also modifies the molecule's character. A hydroxymethyl group, for example, can increase hydrophilicity and hydrogen-bonding capacity. The position of substituents is also critical; a substituent at the C2 position of a cyclobutane ring has been shown to modulate the ring's puckering preference, typically favoring an equatorial position to minimize steric interactions. acs.orgacs.orgnih.gov

The inherent reactivity of the substituted cyclobutanol can be harnessed in various synthetic pathways. For example, 1-phenylcyclobutan-1-ol (B1360249) can serve as a versatile building block, undergoing manganese-catalyzed electrochemical reactions to form γ-chlorinated ketones or regioselective ring expansion to produce 1-tetralones. The substitution pattern on the ring is crucial for the success of these transformations, as demonstrated in palladium-catalyzed processes where certain substitution patterns can lead to undesired side reactions like β-hydride elimination, shutting down the catalytic cycle. acs.org

| Substituent | Impact on Properties | Effect on Reactivity/Synthesis |

|---|---|---|

| Phenyl | Increases lipophilicity; stabilizes intermediates via resonance. | Enables reactions like aminocarbonylation that may fail with alkyl groups. nih.gov |

| Amino (-NH₂) / Hydroxyl (-OH) | Increases hydrophilicity; enables hydrogen bonding. | Directs reactivity; can coordinate to metal catalysts. |

| Alkyl | Increases lipophilicity (less than phenyl). | Can inhibit certain reactions due to electronic differences and potential for side reactions (e.g., β-H elimination). acs.orgnih.gov |

| Hydroxymethyl (-CH₂OH) | Increases hydrophilicity and hydrogen-bonding capacity. | Alters solubility and may influence interactions with catalysts or reagents. |

Analysis of Stereoisomeric Effects on Chemical Properties and Transformations

The three-dimensional arrangement of atoms (stereochemistry) in this compound is a critical factor that governs its interaction with other chiral molecules, particularly in biological systems, and can dictate the course of chemical reactions. The substituted cyclobutane ring can exhibit both diastereomerism (cis/trans) and enantiomerism (R/S).

The relative orientation of the amino and hydroxyl groups (cis or trans) significantly defines the molecule's shape and its ability to bind to specific sites, such as the active site of an enzyme. For related aminocycloalkanols, the specific stereochemistry has been shown to be paramount for biological function. For example, the (1R,3S)-isomer of 3-aminocyclopentanol (B77102) is a crucial intermediate for the synthesis of the HIV drug Bictegravir, highlighting the absolute necessity of a specific stereoisomer. In another case, the (1S,3S) configuration of an aminocyclopentanol derivative was found to have a threefold higher inhibitory activity on a glutamate (B1630785) receptor compared to its (1R,3R) counterpart, a difference attributed to a more optimal spatial alignment for hydrogen bonding within the receptor's active site.

In synthetic chemistry, controlling the stereochemical outcome is a major goal. Methodologies have been developed for the stereoselective synthesis of substituted cyclobutanes. For instance, a protocol for synthesizing cyclobutanecarboxamides was able to generate a single trans-isomer with a high diastereomeric ratio (>20:1), demonstrating that reaction conditions can be fine-tuned to favor the formation of a specific stereoisomer. nih.gov The specific compound (1s,3s)-3-amino-3-phenylcyclobutan-1-ol itself denotes a defined stereochemistry, indicating that its isomers can be prepared or isolated selectively. sigmaaldrich.com

| Context | Observed Stereoisomeric Effect | Example System/Reaction |

|---|---|---|

| Biological Activity | Critical for function; specific isomers show significantly higher activity. | (1R,3S)-3-Aminocyclopentanol for Bictegravir synthesis; mGluR5 inhibition by aminocyclopentanol isomers. |

| Chemical Synthesis (Outcome) | High stereoselectivity achievable, leading to a single dominant isomer. nih.gov | Synthesis of trans-cyclobutanecarboxamides with >20:1 diastereomeric ratio. nih.gov |

| Chemical Synthesis (Reactivity) | Minimal impact on reaction efficiency in some cases. chemrxiv.org | Aminative ring expansion of cis- and trans-aminocyclopentanol gave similar yields. chemrxiv.org |

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-phenylcyclobutan-1-ol, considering stereochemical outcomes?

The synthesis of this compound requires careful control of stereochemistry due to the cyclobutane ring’s inherent strain and substituent interactions. Methodologies include:

- Enantioselective catalysis : Use chiral catalysts to direct the formation of specific stereoisomers during ring-closing reactions.

- Chiral auxiliaries : Introduce temporary stereochemical guides (e.g., Evans auxiliaries) to enforce desired configurations, followed by removal post-synthesis.

- Ring-opening/ring-closing strategies : Leverage strain-driven reactions, such as [2+2] cycloadditions, with controlled conditions (e.g., UV light or transition-metal catalysts) to form the cyclobutane core .

Q. What analytical techniques are most effective for characterizing the stereoisomerism of this compound?

- Chiral HPLC : Separates enantiomers using chiral stationary phases, with retention times calibrated against known standards.

- NMR spectroscopy : Nuclear Overhauser Effect (NOE) experiments and coupling constants (e.g., ) reveal spatial relationships between substituents.

- X-ray crystallography : Resolves absolute configuration by determining crystal structures of single stereoisomers .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

Challenges include polarity mismatches between the amino and hydroxyl groups, leading to poor solubility. Solutions:

- Flash chromatography : Use gradient elution with polar/non-polar solvent mixtures (e.g., hexane/ethyl acetate with ammonia modifiers).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals.

- Derivatization : Temporarily protect functional groups (e.g., acetylation of the amino group) to enhance separation efficiency .

Advanced Research Questions

Q. How does the presence of the amino and phenyl groups influence the compound’s conformational dynamics and intermolecular interactions?

The amino group participates in hydrogen bonding, while the phenyl group engages in π-π stacking or hydrophobic interactions. Methodological approaches:

- Molecular Dynamics (MD) simulations : Model conformational flexibility in solution to predict dominant conformers.

- DSC/TGA : Study thermal stability and phase transitions to infer solid-state interactions.

- Surface Plasmon Resonance (SPR) : Quantify binding affinities with biological targets (e.g., enzymes or receptors) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like SN2 substitutions at the hydroxyl or amino sites.

- Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic/electrophilic regions by analyzing HOMO-LUMO gaps.

- Solvent modeling : Use COSMO-RS to predict solvent effects on reaction pathways and yields .

Q. In fragment-based drug discovery (FBDD), how can the scaffold of this compound be utilized to design bioactive molecules?

- Fragment screening : Use X-ray crystallography or NMR to assess binding to target proteins (e.g., kinases or GPCRs).

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorination of the phenyl ring) to enhance potency or selectivity.

- Click chemistry : Attach functional groups (e.g., azides/alkynes) via Huisgen cycloaddition to generate diverse analogs for biological testing .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling.

- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture.

- Chiral chromatography : Employ preparative-scale separation post-synthesis to isolate desired enantiomers .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Meta-analysis : Compare reaction conditions (e.g., catalysts, solvents, temperatures) across studies to identify critical variables.

- Reproducibility protocols : Standardize procedures (e.g., inert atmosphere, reagent purity) to minimize batch-to-batch variability.

- Mechanistic studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and identify yield-limiting steps .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiomer separation | Column type (e.g., Chiralpak IA), mobile phase pH |

| DFT Calculations | Transition-state modeling | Basis set (e.g., B3LYP/6-31G*), solvent model |

| X-ray crystallography | Absolute configuration determination | Resolution (<1.0 Å), thermal displacement parameters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.